molecular formula C22H21N3O2S2 B2993607 N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 686770-40-1

N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2993607
CAS No.: 686770-40-1
M. Wt: 423.55
InChI Key: HYJWWXXUELWETL-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H21N3O2S2 and its molecular weight is 423.55. The purity is usually 95%.
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Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide and its derivatives have been identified as potent inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and repair. These inhibitors demonstrate significant potential in the treatment of cancer by blocking the replication of cancer cells. A study by Gangjee et al. (2008) highlighted the synthesis of nonclassical analogues that showed moderate to potent inhibitory activity against human TS, with the most potent compound displaying dual inhibitory activities against both human TS and DHFR (Gangjee, Qiu, Li, & Kisliuk, 2008).

Vibrational Spectroscopic Analysis

The molecule has been characterized using vibrational spectroscopic techniques such as Raman and Fourier transform infrared spectroscopy. These studies provide insights into the molecular structure, highlighting the stereo-electronic interactions leading to stability. For example, Jenepha Mary et al. (2022) utilized density functional theory to explore the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers, revealing the molecule's stability and interaction potential (Jenepha Mary, Pradhan, & James, 2022).

Radioligand Imaging with PET

This compound's derivatives have also found applications in radioligand imaging using positron emission tomography (PET) for the translocator protein (18 kDa), which is significant in the study of inflammation, neurodegeneration, and cancer. Dollé et al. (2008) synthesized a derivative, [18F]DPA-714, which showed promise for in vivo imaging of the translocator protein, facilitating the study of various diseases (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Antitumor Activity

Research into thieno[3,2-d]pyrimidine derivatives, including this compound, has demonstrated significant antitumor activity. Hafez and El-Gazzar (2017) synthesized a series of derivatives and tested them against various human cancer cell lines, with some compounds displaying potent anticancer activity comparable to standard drugs (Hafez & El-Gazzar, 2017).

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S2/c1-14-8-9-15(2)18(12-14)23-19(26)13-29-22-24-17-10-11-28-20(17)21(27)25(22)16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJWWXXUELWETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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